6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate
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Overview
Description
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure combining a pyridine ring with an adamantane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by esterification with adamantane-1-carboxylic acid. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and strong nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Shares a similar pyridine structure but with different substituents.
6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: Contains a pyridine ring with different functional groups.
Uniqueness
What sets 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate apart is its unique combination of a pyridine ring with an adamantane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-9-2-13(14(19(22)23)15(20)18-9)24-16(21)17-6-10-3-11(7-17)5-12(4-10)8-17/h2,10-12H,3-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSIQBDEPEZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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